2,5-Difluorobenzenesulfonyl chloride

Catalog No.
S715142
CAS No.
26120-86-5
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzenesulfonyl chloride

CAS Number

26120-86-5

Product Name

2,5-Difluorobenzenesulfonyl chloride

IUPAC Name

2,5-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H

InChI Key

CELLJWUVMKEJDY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)F

Synthesis of Sulfonamides:

2,5-Difluorobenzenesulfonyl chloride serves as a valuable building block for the synthesis of sulfonamides, a class of organic compounds with diverse applications in medicinal chemistry and materials science. It reacts with amines under suitable conditions to form the corresponding sulfonamide derivatives. These derivatives can exhibit various biological activities, making them potential candidates for drug development. For instance, research has explored the use of difluorobenzenesulfonamide derivatives as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes [].

2,5-Difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O2SC_6H_3ClF_2O_2S and a molecular weight of 212.6 g/mol. It appears as a colorless to pale yellow liquid and is characterized by its corrosive properties. The compound has a boiling point of 221 °C and a density of 1.58 g/cm³, indicating its relatively high stability under standard conditions. Its CAS number is 26120-86-5, and it is often used in various chemical syntheses due to its reactivity and specific functional groups .

Synonyms for 2,5-difluorobenzenesulfonyl chloride include:

  • 2,5-Difluorobenzene-1-sulfonyl chloride
  • 2,5-Difluorobenzene-1-sulphonyl chloride

  • DFBS is a corrosive and irritating compound.
  • Skin and eye contact can cause severe burns [].
  • Inhalation can irritate the respiratory tract.
  • DFBS reacts with water to release HCl fumes, which are toxic and corrosive [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DFBS [].
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from moisture.

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to the formation of sulfonamides.
  • Formation of Aryl Sulfonamides: This compound is particularly useful in synthesizing aryl sulfonamide derivatives, which are significant in medicinal chemistry for their biological activity.
  • Hydrolysis: When exposed to water, this compound can hydrolyze to form 2,5-difluorobenzenesulfonic acid and release hydrochloric acid, which can be corrosive .

The synthesis of 2,5-difluorobenzenesulfonyl chloride can be achieved through several methods:

  • Fluorination of Benzenesulfonyl Chloride: Starting from benzenesulfonyl chloride, fluorination can be performed using fluorinating agents like sulfur tetrafluoride or other fluorinating reagents under controlled conditions.
  • Direct Chlorination: The compound can also be synthesized by chlorinating 2,5-difluorobenzenesulfonic acid using thionyl chloride or phosphorus pentachloride .
  • Reactions with Fluorinated Aromatics: Another method involves the reaction of fluorinated aromatic compounds with sulfonyl chlorides under specific conditions to yield the desired product.

2,5-Difluorobenzenesulfonyl chloride has several applications in various fields:

  • Pharmaceutical Synthesis: It is widely used as an intermediate in the production of pharmaceutical compounds, particularly those targeting mineralocorticoid receptors.
  • Chemical Research: The compound serves as a reagent in organic synthesis for developing new materials and studying reaction mechanisms.
  • Agricultural Chemicals: It may also find applications in the synthesis of agrochemicals due to its reactive nature .

Interaction studies involving 2,5-difluorobenzenesulfonyl chloride focus on its reactivity with nucleophiles and other functional groups. These studies help elucidate the mechanisms by which this compound can form various derivatives and assess its potential toxicity and environmental impact when used in larger-scale applications.

Several compounds share structural similarities with 2,5-difluorobenzenesulfonyl chloride. Here are a few notable examples:

Compound NameFormulaKey Differences
2,4-Difluorobenzenesulfonyl chlorideC₆H₃ClF₂O₂SDifferent fluorine substitution pattern
Benzenesulfonyl chlorideC₆H₅ClO₂SLacks fluorine substituents
4-Bromo-2,5-difluorobenzenesulfonyl chlorideC₆H₂BrF₂O₂SContains bromine instead of chlorine

These compounds differ primarily in their substituents on the benzene ring and their resulting chemical reactivity and biological activity profiles. The unique positioning of the fluorine atoms in 2,5-difluorobenzenesulfonyl chloride contributes to its specific reactivity patterns compared to these similar compounds .

2,5-Difluorobenzenesulfonyl chloride (CAS 26120-86-5) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₆H₃ClF₂O₂S and a molecular weight of 212.60 g/mol. Its structure consists of a benzene ring substituted with two fluorine atoms at the 2- and 5-positions and a sulfonyl chloride (–SO₂Cl) group at the 1-position. Key physicochemical properties include:

PropertyValueSource
Boiling Point221–234.8°C
Density1.58 g/mL at 25°C
Refractive Index1.516
Flash Point>110°C

The compound exists as a clear to yellow liquid under standard conditions and is moisture-sensitive, requiring storage under inert gas. Its reactivity is dominated by the electrophilic sulfonyl chloride group, which participates in nucleophilic substitution reactions.

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions. 2,5-Difluorobenzenesulfonyl chloride emerged as part of broader advances in sulfonyl chloride chemistry during the 20th century, particularly in methods for introducing fluorine atoms into aromatic systems. Key milestones include:

  • Schiemann Reaction (1927): Enabled aryl fluoride synthesis via diazonium tetrafluoroborates, laying groundwork for fluorinated sulfonyl chlorides.
  • Halogen Exchange Methods: Developed in the 1930s, these allowed direct substitution of chlorine with fluorine using KF, a strategy later applied to synthesize fluorobenzenesulfonyl derivatives.
  • Modern Fluorination Techniques: The compound’s synthesis reflects post-1980s innovations in regioselective fluorination, critical for pharmaceutical intermediates.

Nomenclature Systems and Identifiers

The compound is systematically identified through multiple nomenclature frameworks:

  • IUPAC Name: 2,5-Difluorobenzene-1-sulfonyl chloride.
  • CAS Registry: 26120-86-5.
  • EC Number: 607-866-4.
  • Synonym Variants:
    • 2,5-Difluorobenzenesulphonyl chloride.
    • Benzenesulfonyl chloride, 2,5-difluoro-.

Additional identifiers include DSSTox Substance ID DTXSID10371697 and PubChem CID 2736911.

Significance in Synthetic Organic Chemistry

This compound is a cornerstone in synthesizing sulfonamides, a class of molecules with broad applications:

  • Medicinal Chemistry: Serves as a precursor to protease inhibitors and kinase modulators. For example, it reacts with amines to form sulfonamide bonds, a key motif in drug design.
  • Materials Science: Used to prepare sulfonate esters for polymer functionalization.
  • Methodology Development: Demonstrates regioselective fluorination’s utility in complex molecule synthesis. A 2013 patent highlights its role in creating benzoxathiazocine 1,1-dioxides, scaffolds for CNS therapeutics.

Reaction Example:
$$
\text{2,5-Difluorobenzenesulfonyl chloride} + \text{R-NH}2 \rightarrow \text{R-NH-SO}2\text{-C}6\text{H}3\text{F}_2 + \text{HCl}$$This sulfonamide-forming reaction is pivotal in combinatorial chemistry.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,5-Difluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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